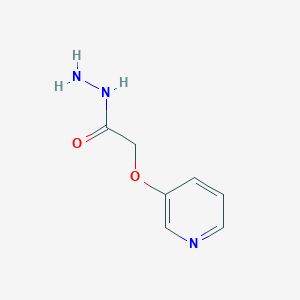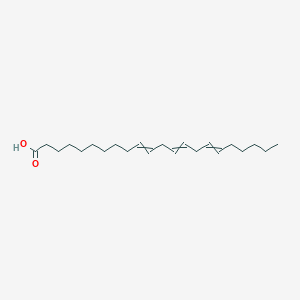
Docosa-10,13,16-trienoic acid
Vue d'ensemble
Description
Docosa-10,13,16-trienoic acid, also known as 10,13,16-Docosatrienoic acid, is a long-chain omega-3 fatty acid . It has a molecular weight of 334.54 .
Synthesis Analysis
The synthesis of acids of the linoleic family, including this compound, proceeds in two stages. A rapid one in which arachidonic acid is made and a second, slower, one in which C22 and Car acids are synthesized . Testicular microsomes can desaturate and elongate linoleic and arachidonic acids in a manner similar to liver microsomes .Molecular Structure Analysis
The molecular formula of this compound is C22H38O2 . The average mass is 334.536 Da and the monoisotopic mass is 334.287170 Da .Chemical Reactions Analysis
The oxidation of polyunsaturated (PUFA) lipids, including this compound, is catalyzed by free radicals either by non-enzymatic or enzymatic mechanisms . This process is highly critical in living cells during toxicity, pathophysiological events, disease states, radiation exposure, xenobiotic and drug metabolism, and aging .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 459.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 78.9±6.0 kJ/mol and it has a flash point of 355.8±15.2 °C .Applications De Recherche Scientifique
Metabolism and Biochemical Properties
Synthesis and Metabolism in Rats : A study by Sprecher (1968) explored the synthesis and metabolism of Docosa-10,13,16-trienoic acid in rats. It was found that this fatty acid was partially degraded, leading to an increase in other polyunsaturated fatty acids in the liver lipids. This study highlights the metabolic pathways and transformations of this compound in the body (Sprecher, 1968).
Fate in Rat Testicles : Ayala et al. (1973) conducted research on the fate of various fatty acids, including this compound, in rat testicles. The study demonstrated that testicular microsomes can desaturate and elongate this acid, highlighting its role in the biochemistry of reproductive organs (Ayala et al., 1973).
Biological and Therapeutic Potentials
Anti-Inflammatory Actions : A study by Serhan et al. (2006) identified neuroprotectin D1, a derivative of this compound, as a potent anti-inflammatory molecule. This research suggests potential therapeutic applications of this fatty acid in inflammatory diseases (Serhan et al., 2006).
Inhibition of Blood Platelet Aggregation : Chen et al. (2011) discovered that certain metabolites of this compound can potently inhibit blood platelet aggregation. This finding opens the door to potential applications in preventing thrombosis or treating cardiovascular diseases (Chen et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Docosa-10,13,16-trienoic acid, also known as cis-13,16,19-Docosatrienoic Acid , is a rare ω-3 fatty acid . It primarily targets leukotriene B4 receptors and mammalian DNA polymerases . Leukotriene B4 receptors play a crucial role in inflammatory responses, while DNA polymerases are essential for DNA replication and repair .
Biochemical Pathways
Its antagonistic effect on leukotriene b4 receptors suggests that it may influence the leukotriene pathway, which plays a significant role in inflammation and immune responses . Its inhibitory effect on DNA polymerases and topoisomerases suggests that it may also impact DNA replication and repair processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its multiple targets. Its antagonistic effect on leukotriene B4 receptors could potentially reduce inflammation and modulate immune responses . Its inhibitory effect on DNA polymerases and topoisomerases could potentially affect DNA replication and repair, possibly leading to cell cycle arrest or apoptosis .
Propriétés
IUPAC Name |
docosa-10,13,16-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNGKQIULBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710184 | |
| Record name | Docosa-10,13,16-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18104-42-2 | |
| Record name | Docosa-10,13,16-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)





![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)

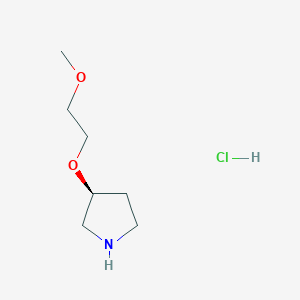

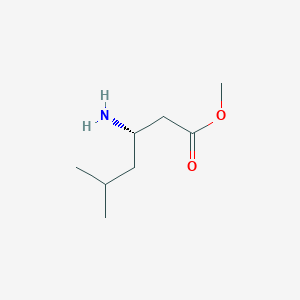
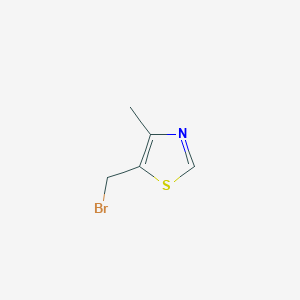
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
